Regioisomeric Impact on USP30 Enzymatic Inhibition Potency
In a USP30 enzyme inhibition assay, Methyl 4-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)carbamoyl)benzoate (the target compound) demonstrated an IC50 of 0.15 μM. In contrast, its 2,4-regioisomer Methyl 4-(((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamoyl)benzoate (CAS 2034388-48-0) showed an IC50 of 2.8 μM under identical assay conditions. This represents an 18.7-fold decrease in potency for the positional isomer [1]. The data derive from a fluorogenic Ub-AMC substrate-based USP30 assay, highlighting the critical importance of the 5,3-substitution pattern for catalytic site engagement.
| Evidence Dimension | USP30 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.15 μM |
| Comparator Or Baseline | Methyl 4-(((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamoyl)benzoate (CAS 2034388-48-0); IC50 = 2.8 μM |
| Quantified Difference | 18.7-fold lower potency for the comparator |
| Conditions | Fluorogenic Ub-AMC substrate-based USP30 enzyme assay, pH 7.4, 25°C, 30 min incubation |
Why This Matters
This directly quantifies the functional penalty of altering the substitution pattern, informing procurement decisions where USP30 inhibition is the primary screening endpoint.
- [1] JP6898327B2. New compound. Japan Patent Office, 2016. (Example 23 and Comparative Example 5 for target; Example 112 for comparator). Retrieved from https://patents.google.com/patent/JP6898327B2/en View Source
